molecular formula C25H26N4O2S B2976656 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide CAS No. 1226436-94-7

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide

Cat. No.: B2976656
CAS No.: 1226436-94-7
M. Wt: 446.57
InChI Key: ZTUZBBKNCPXPBR-UHFFFAOYSA-N
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Description

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, a piperidine ring, and a carboxamide group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the cyano and ethoxy groups. The piperidine ring is then synthesized and attached to the quinoline core. Finally, the carboxamide group is introduced through a coupling reaction with the appropriate amine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function, while the piperidine ring can interact with various enzymes, inhibiting their activity. These interactions can lead to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide: Another quinoline derivative with similar structural features.

    AZD0156: A potent and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, based on an imidazo[4,5-c]quinolin-2-one core.

Uniqueness

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide is unique due to its combination of a quinoline core, a piperidine ring, and a carboxamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3-methylsulfanylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2S/c1-3-31-20-7-8-23-22(14-20)24(18(15-26)16-27-23)29-11-9-17(10-12-29)25(30)28-19-5-4-6-21(13-19)32-2/h4-8,13-14,16-17H,3,9-12H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUZBBKNCPXPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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